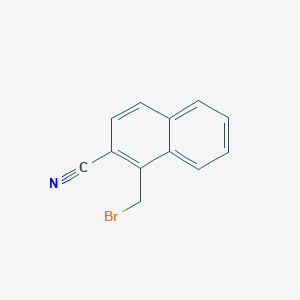

1-(Bromomethyl)naphthalene-2-carbonitrile

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental structural motif in a wide range of chemical entities. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with specific optical and electronic properties. The rigid, planar structure of the naphthalene core, combined with its extended π-system, imparts unique characteristics to molecules that contain it. In medicinal chemistry, the naphthalene scaffold is found in numerous approved drugs, highlighting its importance as a pharmacophore.

Strategic Importance of Bromomethyl and Carbonitrile Functionalities in Synthetic Pathways

The strategic placement of functional groups on a molecular scaffold is a cornerstone of modern organic synthesis, allowing for the controlled and sequential construction of complex molecules. The bromomethyl group (-CH₂Br) and the carbonitrile group (-CN) are two such functionalities of immense strategic importance.

The bromomethyl group is a highly reactive and versatile functional group. The carbon-bromine bond is relatively weak, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups, such as alcohols, ethers, amines, and thiols. Furthermore, the benzylic nature of the bromomethyl group in 1-(bromomethyl)naphthalene-2-carbonitrile enhances its reactivity, making it a valuable tool for carbon-carbon and carbon-heteroatom bond formation.

The carbonitrile group , or nitrile, is another key functional group in organic synthesis. It is relatively stable under many reaction conditions, yet it can be transformed into a variety of other functionalities. For instance, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. nih.gov This versatility makes the carbonitrile group a valuable synthetic handle that can be carried through multiple synthetic steps before being converted to the desired functional group.

Overview of this compound within the Context of Polyfunctional Aromatic Systems

This compound is a polyfunctional aromatic system, meaning it possesses more than one reactive functional group attached to its aromatic core. The presence of both a reactive bromomethyl group and a versatile carbonitrile group on the same naphthalene scaffold makes this compound a particularly interesting building block for organic synthesis. The distinct reactivity of each functional group allows for selective transformations, enabling the stepwise construction of highly complex and diverse molecular architectures. The relative positions of the bromomethyl and carbonitrile groups at the 1 and 2 positions of the naphthalene ring also impart specific steric and electronic properties that can influence the outcome of chemical reactions.

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from its potential as a versatile intermediate in the synthesis of novel organic compounds. The bifunctional nature of this molecule opens up numerous possibilities for the creation of new materials and biologically active molecules. The scope of this investigation is to provide a comprehensive overview of this specific compound, focusing on its synthesis, physicochemical properties, and reactivity. While direct experimental data for this compound is limited in publicly available literature, this article will draw upon the well-established chemistry of closely related analogues to provide a scientifically grounded perspective on its characteristics and potential applications.

Physicochemical Properties of this compound and Related Compounds

Interactive Data Table: Physicochemical Properties

| Property | This compound (Predicted) | 1-(Bromomethyl)naphthalene (B1266630) nih.gov | 2-Naphthonitrile sigmaaldrich.comguidechem.com |

| Molecular Formula | C₁₂H₈BrN | C₁₁H₉Br | C₁₁H₇N |

| Molecular Weight | 246.11 g/mol chemsrc.com | 221.09 g/mol | 153.18 g/mol |

| Appearance | Likely a solid at room temperature | Off-white crystalline powder or orange solid | Off-white to beige crystalline powder |

| Melting Point | Not available | 52-56 °C | 66-70 °C |

| Boiling Point | Not available | 175 °C at 10 mmHg | Not available |

| Solubility | Expected to be soluble in common organic solvents | Slightly soluble in water | Insoluble in water |

| CAS Number | 52211-22-0 chemsrc.com | 3163-27-7 | 613-46-7 |

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve the radical bromination of 1-methyl-2-naphthonitrile. This approach is analogous to the synthesis of other bromomethylnaphthalenes, where a methyl group attached to the naphthalene ring is selectively brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

The reactivity of this compound is dictated by its two functional groups. The bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents. cymitquimica.com The carbonitrile group can undergo hydrolysis, reduction, or addition reactions to yield carboxylic acids, amines, or ketones, respectively. nih.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H8BrN |

|---|---|

Poids moléculaire |

246.10 g/mol |

Nom IUPAC |

1-(bromomethyl)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H8BrN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |

Clé InChI |

HWZNRWJRZUNTLO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2CBr)C#N |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl Naphthalene 2 Carbonitrile

Reactivity of the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent reactivity allows for the facile substitution of the bromine atom by a wide range of nucleophiles and also enables the participation of the compound in radical-mediated processes.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-(Bromomethyl)naphthalene-2-carbonitrile is susceptible to nucleophilic attack at the benzylic carbon. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The naphthalene (B1677914) ring can stabilize a developing positive charge at the benzylic position, which can favor SN1 pathways under appropriate conditions. Conversely, the primary nature of the benzylic carbon makes it accessible to SN2 attack.

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of ethers. With alkoxides, such as sodium methoxide, the reaction typically proceeds via an SN2 mechanism to yield the corresponding methyl ether. The Williamson ether synthesis, a classic example of an SN2 reaction, can be employed to synthesize a variety of ethers from this substrate. youtube.com The use of a bulky base, like potassium tert-butoxide, can also lead to the corresponding tert-butyl ether, although elimination reactions can be a competing pathway. masterorganicchemistry.comyoutube.com In reactions with neutral alcohols, particularly in polar protic solvents, an SN1 pathway may be favored, proceeding through a stabilized benzylic carbocation intermediate.

Table 1: Reactions of 1-(Bromomethyl)naphthalene (B1266630) Derivatives with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Methoxide | Sodium Methoxide | Methanol | 1-(Methoxymethyl)naphthalene-2-carbonitrile | SN2 |

| tert-Butoxide | Potassium tert-butoxide | tert-Butanol | 1-(tert-Butoxymethyl)naphthalene-2-carbonitrile | SN2/E2 |

| Water | Water | Water/Acetone (B3395972) | 1-(Hydroxymethyl)naphthalene-2-carbonitrile | SN1/SN2 |

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily displace the bromide to form the corresponding substituted aminomethylnaphthalenes. The reaction with ammonia, typically carried out in a sealed tube with a concentrated solution in ethanol (B145695), proceeds via an SN2 mechanism to initially form the ethylammonium (B1618946) bromide salt, which is then deprotonated by excess ammonia to yield the primary amine. chemguide.co.uk Similarly, reaction with N-methylformamide can be used to introduce a protected amine functionality. google.com However, in aqueous media, hydrolysis of the bromomethyl group can compete with the amination reaction. researchgate.net

Table 2: Reactions of 1-(Bromomethyl)naphthalene Derivatives with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Ammonia | Ammonia | Ethanol | 1-(Aminomethyl)naphthalene-2-carbonitrile | SN2 |

| N-Methylformamide | N-Methylformamide | Toluene (B28343) | N-((2-cyanonaphthalen-1-yl)methyl)-N-methylformamide | SN2 |

Sulfur nucleophiles, such as thiolates, are excellent nucleophiles for SN2 reactions and are expected to react efficiently with this compound to form the corresponding thioethers. Phosphorus nucleophiles, like triphenylphosphine, also react readily in an SN2 fashion to produce phosphonium (B103445) salts. evitachem.com These phosphonium salts are stable, crystalline solids and are valuable intermediates in organic synthesis, particularly as precursors for Wittig reagents. The reaction is typically carried out in an anhydrous solvent like toluene or dichloromethane. evitachem.comwikipedia.org

Table 3: Reactions of 1-(Bromomethyl)naphthalene Derivatives with Sulfur and Phosphorus Nucleophiles

| Nucleophile | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Thiophenolate | Sodium Thiophenolate | Ethanol | 1-((Phenylthio)methyl)naphthalene-2-carbonitrile | SN2 |

| Triphenylphosphine | Triphenylphosphine | Toluene | (2-Cyanonaphthalen-1-yl)methyl)triphenylphosphonium bromide | SN2 |

The bromine atom of this compound can be exchanged for another halogen through a Finkelstein reaction, which is a classic SN2 process. evitachem.com Treatment with sodium iodide in acetone readily converts the bromide to the corresponding iodide. This reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. Similarly, reaction with potassium fluoride, often in the presence of an ionic liquid or a phase-transfer catalyst, can yield the corresponding fluorinated product. tue.nl

Table 4: Halogen Exchange Reactions of 1-(Bromomethyl)naphthalene Derivatives

| Reagent | Solvent | Product | Reaction Name |

|---|---|---|---|

| Sodium Iodide | Acetone | 1-(Iodomethyl)naphthalene-2-carbonitrile | Finkelstein Reaction |

| Potassium Fluoride | Ionic Liquid | 1-(Fluoromethyl)naphthalene-2-carbonitrile | Halex Reaction |

Radical Reactions Involving the Benzylic Bromine

The synthesis of 1-(bromomethyl)naphthalene derivatives often involves a radical mechanism. The free-radical bromination of 1-methylnaphthalene (B46632) with N-bromosuccinimide (NBS) in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) is a common method for its preparation. prepchem.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by the naphthalene ring system. Furthermore, the benzylic bromine of 1-(bromomethyl)naphthalene can undergo homolytic cleavage under thermal or photochemical conditions, leading to the formation of a naphthylmethyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as dimerization or polymerization reactions.

Table 5: Radical Reactions Involving the Benzylic Bromine

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| 1-Methylnaphthalene-2-carbonitrile | N-Bromosuccinimide, AIBN | Reflux in CCl4 | This compound |

| 1-(Bromomethyl)naphthalene | - | Thermal/Photochemical | Naphthylmethyl radical |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The presence of a bromomethyl group, a benzylic halide, on the naphthalene scaffold makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Transformations

Palladium catalysts are widely employed in cross-coupling chemistry due to their efficiency and functional group tolerance. The primary reactions in this category involving a benzylic halide like this compound are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com For this compound, a Suzuki-Miyaura reaction would couple the bromomethyl group with a suitable organoboron reagent. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of benzylic halides in Suzuki-Miyaura couplings is well-established.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govorganic-chemistry.org In the context of this compound, the benzylic bromide would act as the halide component. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. rsc.org The use of benzylic electrophiles in asymmetric Mizoroki-Heck reactions has been reported, highlighting the potential for stereoselective transformations. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org While typically applied to sp2-hybridized carbons, there are reports of Sonogashira couplings involving benzylic halides. thieme-connect.com This reaction would enable the introduction of an alkynyl moiety at the methylene (B1212753) position of this compound, leading to the formation of a propargylic naphthalene derivative.

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 1-(Arylmethyl)naphthalene-2-carbonitrile |

| Alkene | Pd(OAc)₂ / Ligand / Base | 1-(Allyl)naphthalene-2-carbonitrile derivative |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-(Propargyl)naphthalene-2-carbonitrile derivative |

| This table is illustrative and based on general reaction principles, not specific experimental data for this compound. |

Nickel- and Copper-Catalyzed Coupling Reactions

While palladium catalysis is dominant, nickel and copper catalysts offer alternative and sometimes advantageous routes for cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts are known to be effective for the cross-coupling of C(sp³)–hybridized electrophiles, including benzylic halides. researchgate.netthieme-connect.deresearchgate.net Nickel-catalyzed Suzuki-Miyaura couplings of benzylic electrophiles have been studied, and in some cases, they can overcome limitations observed with palladium catalysts. nih.gov Nickel-catalyzed Sonogashira couplings of aryl halides with terminal alkynes have also been developed as a cost-effective alternative to palladium. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, are classic methods for the cyanation of aryl halides. organic-chemistry.orgnih.govnih.govresearchgate.net While this compound already possesses a nitrile group, copper catalysis could be relevant for other transformations or in domino reaction sequences.

Specific research findings and data tables for nickel- and copper-catalyzed couplings of this compound are not available in the public domain based on the conducted searches.

Transformations of the Carbonitrile Group

The carbonitrile (or nitrile) group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions.

Acidic Hydrolysis: Heating a nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, typically results in complete hydrolysis to the corresponding carboxylic acid. rsc.org In the case of this compound, this would yield 1-(bromomethyl)naphthalene-2-carboxylic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed.

Basic Hydrolysis: Alkaline hydrolysis of a nitrile, using a base like sodium hydroxide, also leads to the formation of a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid. Careful control of reaction conditions, such as lower temperatures, can sometimes allow for the isolation of the intermediate amide.

| Reagent | Product |

| H₂SO₄ (aq), Δ | 1-(Bromomethyl)naphthalene-2-carboxylic acid |

| 1. NaOH (aq), Δ; 2. H₃O⁺ | 1-(Bromomethyl)naphthalene-2-carboxylic acid |

| H₂O₂, Base | 1-(Bromomethyl)naphthalene-2-carboxamide |

| This data table illustrates expected products based on general nitrile hydrolysis reactions. |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, providing access to important classes of compounds.

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon is a common method for the reduction of nitriles to primary amines. wikipedia.orgmdpi.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation. nih.govorganic-chemistry.org Applying these methods to this compound would produce [2-(aminomethyl)naphthalen-1-yl]methyl bromide.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents, most notably diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. This would convert this compound into 1-(bromomethyl)naphthalene-2-carbaldehyde.

| Reagent | Product |

| H₂, Raney Ni | [2-(Aminomethyl)naphthalen-1-yl]methyl bromide |

| LiAlH₄ | [2-(Aminomethyl)naphthalen-1-yl]methyl bromide |

| DIBAL-H, -78 °C | 1-(Bromomethyl)naphthalene-2-carbaldehyde |

| This data table shows the expected products from the reduction of the nitrile group. |

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

The nitrile group can participate in cycloaddition reactions, particularly [2+3] dipolar cycloadditions, where it can act as a component of the 1,3-dipole or as the dipolarophile. Nitrile oxides, which can be generated from precursors like oximes, are common 1,3-dipoles that react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nih.govnih.gov While direct participation of the nitrile in this compound in such reactions is less common without prior transformation, the molecule could be functionalized to create a suitable dipolarophile or a precursor to a 1,3-dipole for intramolecular or intermolecular cycloadditions. rsc.org For instance, the bromomethyl group could be used to introduce a group that can then participate in a cycloaddition with the nitrile.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles and strong bases that can react with this compound at two primary sites: the electrophilic carbon of the bromomethyl group and the carbon of the nitrile group. wikipedia.orgic.ac.ukmasterorganicchemistry.commasterorganicchemistry.com

The bromomethyl group, being a primary benzylic-type halide, is highly susceptible to nucleophilic substitution. ucalgary.cayoutube.com Reaction with an organometallic reagent can proceed via an SN2-type mechanism, displacing the bromide and forming a new carbon-carbon bond. This results in the elongation of the methyl side chain.

Alternatively, organometallic reagents can add to the electrophilic carbon-nitrogen triple bond of the nitrile group. masterorganicchemistry.com This addition forms an intermediate imine anion, which upon acidic workup, hydrolyzes to form a ketone. masterorganicchemistry.comlibretexts.org The competition between these two pathways depends on various factors, including the specific organometallic reagent used, the reaction temperature, and the solvent.

Table 1: Potential Products from Reaction with Grignard Reagents (R-MgBr)

| Reactive Site | Reagent | Intermediate Species | Final Product (after acidic workup) | Product Type |

| Bromomethyl (-CH₂Br) | R-MgBr | Transition State | 1-(Alkylmethyl)naphthalene-2-carbonitrile | Nucleophilic Substitution Product |

| Nitrile (-CN) | R-MgBr | Imine Anion | 1-(Bromomethyl)-2-acylnaphthalene | Nucleophilic Addition Product |

Reactivity of the Naphthalene Core

The naphthalene core of the molecule can undergo reactions typical of aromatic systems, although its reactivity is significantly influenced by the existing substituents.

The bromomethyl group and the nitrile group are both deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature. Consequently, they reduce the electron density of the naphthalene ring to which they are attached (Ring A), making it less susceptible to attack by electrophiles. This deactivation directs incoming electrophiles to the unsubstituted ring (Ring B).

Studies on the Friedel-Crafts acylation of other 2-substituted naphthalenes have shown that substitution occurs preferentially in the unsubstituted ring. lookchem.com The orientation within that ring is governed by a combination of the directing effect of the substituent on the first ring and the inherent preference of naphthalene to undergo substitution at the α-position (C5 or C8). lookchem.comwikipedia.org The substituent at C2 favors substitution at the C6 and C8 positions. The inherent α-preference of the naphthalene nucleus favors C5 and C8. These effects combine to strongly favor substitution at the C8 position, with the C6 position being the next most likely site of attack. lookchem.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence from C1-CH₂Br & C2-CN | Inherent Naphthalene Reactivity | Predicted Product | Status |

| C8 | Favorable | Favorable (α-position) | 8-Substituted-1-(bromomethyl)naphthalene-2-carbonitrile | Major Product |

| C6 | Favorable | Less Favorable (β-position) | 6-Substituted-1-(bromomethyl)naphthalene-2-carbonitrile | Minor Product |

| C5 | Neutral | Favorable (α-position) | 5-Substituted-1-(bromomethyl)naphthalene-2-carbonitrile | Minor Product |

| C7 | Neutral | Less Favorable (β-position) | 7-Substituted-1-(bromomethyl)naphthalene-2-carbonitrile | Minor Product |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent to deprotonate a position ortho to a directing metalation group (DMG). The nitrile group is recognized as an effective DMG. organic-chemistry.org

In the case of this compound, the nitrile group at the C2 position directs lithiation to the adjacent C3 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity. The bromomethyl group is not a strong directing group for this transformation. wikipedia.orgorganic-chemistry.org

Table 3: Functionalization via Directed Lithiation at C3

| Electrophile | Reagent Example | Resulting Functional Group at C3 | Product Name |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | 1-(Bromomethyl)-3-methylnaphthalene-2-carbonitrile |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) | 1-(Bromomethyl)-3-(2-hydroxypropan-2-yl)naphthalene-2-carbonitrile |

| Carbon Dioxide | CO₂ (then H₃O⁺) | Carboxylic Acid (-COOH) | 1-(Bromomethyl)-2-cyanonaphthalene-3-carboxylic acid |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | 1-(Bromomethyl)-3-(methylthio)naphthalene-2-carbonitrile |

Mechanistic Studies of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. wikipedia.org For nucleophilic substitution at the bromomethyl group, a secondary deuterium (B1214612) KIE can be used to distinguish between SN1 and SN2 pathways. ucalgary.cawikipedia.org

This involves synthesizing the deuterated analogue, 1-(dideuteriomethyl)naphthalene-2-carbonitrile, and comparing its reaction rate with a given nucleophile to that of the non-deuterated compound.

An S N 1 mechanism proceeds through a carbocation intermediate. The hybridization of the alpha-carbon changes from sp³ in the reactant to sp² in the intermediate. This change leads to a small but measurable normal secondary KIE (kH/kD > 1, typically 1.1–1.2), as the C-H(D) bending vibrations are less restricted in the transition state leading to the planar carbocation. wikipedia.org

An S N 2 mechanism involves a pentacoordinate transition state where the C-H(D) bonds become more crowded. This leads to a KIE value close to unity (kH/kD ≈ 1.0) or slightly inverse (kH/kD < 1). wikipedia.org

Table 4: Hypothetical Kinetic Isotope Effect Study for Nucleophilic Substitution

| Mechanistic Pathway | Hybridization Change at α-Carbon | Expected kH/kD Value | Interpretation |

| SN1 | sp³ → sp² | ~1.1 – 1.2 | Rate-determining formation of a resonance-stabilized carbocation. |

| SN2 | sp³ → [sp²-like TS] → sp³ | ~1.0 | Concerted backside attack by the nucleophile. |

The reactions of this compound likely proceed through several types of short-lived, high-energy reactive intermediates. lumenlearning.comlibretexts.org While often not directly isolable, their existence can be inferred from reaction products and spectroscopic studies. lumenlearning.comnih.gov

Carbocation: In an S N 1 reaction at the bromomethyl group, loss of the bromide leaving group would generate a primary, but resonance-stabilized, carbocation. The positive charge would be delocalized across the naphthalene ring system, contributing to its stability relative to a simple alkyl carbocation. quora.comfiveable.me

Aryllithium Species: The directed metalation of the naphthalene core explicitly proceeds through an aryllithium intermediate at the C3 position, stabilized by chelation with the nitrile group. wikipedia.orgnih.gov

Imine Anion: Nucleophilic addition of an organometallic reagent to the nitrile group generates a nitrogen-centered anion (an imine anion or iminate), which remains in solution until it is protonated and hydrolyzed during aqueous workup. masterorganicchemistry.com

Table 5: Plausible Reaction Intermediates

| Reaction Type | Intermediate | Structure | Role |

| SN1 Nucleophilic Substitution | 2-Cyano-1-naphthylmethyl cation | A resonance-stabilized carbocation | Electrophile that reacts with the nucleophile. |

| Directed Metalation | 1-(Bromomethyl)-2-cyano-3-lithionaphthalene | An aryllithium compound | Nucleophile that reacts with an external electrophile. |

| Nucleophilic Addition to Nitrile | Imine anion | A nitrogen-centered anion complexed with MgBr⁺ or Li⁺ | Awaits protonation/hydrolysis to form a ketone. |

Derivatives and Analogues of 1 Bromomethyl Naphthalene 2 Carbonitrile

Synthesis of Structurally Modified Analogues

Structural modifications of 1-(bromomethyl)naphthalene-2-carbonitrile can be broadly categorized by changes to the aromatic core and alterations to the length of the side chains.

The introduction of different substituents onto the naphthalene (B1677914) ring can significantly influence the electronic properties and reactivity of the entire molecule. nih.gov A common modification is the introduction of additional halogen atoms, such as bromine. The bromination of naphthalene derivatives can be achieved using various reagents and conditions. For instance, naphthalene reacts readily with bromine in a suitable solvent when heated to yield primarily 1-bromonaphthalene. docbrown.info The synthesis of bromo-substituted naphthalene derivatives can also be accomplished using methods like the reaction of 2-aminonaphthalene with mercuric bromide and the diazonaphthalene, or from aryl alcohols. orgsyn.org

The position of substituents on the naphthalene ring is crucial and can be controlled through regioselective synthesis strategies. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, will impact the reactivity of the bromomethyl and carbonitrile groups. nih.gov

Table 1: Examples of Substituted Naphthalene Precursors and Derivatives

| Precursor/Derivative | Synthetic Method | Key Reagents | Reference |

| 1-Bromonaphthalene | Electrophilic bromination | Bromine, solvent, heat | docbrown.info |

| 2-Bromonaphthalene | From 2-aminonaphthalene | Mercuric bromide, diazonaphthalene | orgsyn.org |

| Bromo-substituted Naphthalene Dianhydrides | Bromination | NaBr, oleum |

This table is generated based on available data and represents examples of synthetic strategies for modifying the naphthalene core.

Modifying the length of the aliphatic chains connecting the bromo and cyano functionalities to the naphthalene ring creates homologous series of the parent compound. One plausible method for extending the bromomethyl group by one carbon (homologation) involves a multi-step sequence. This could begin with the conversion of the bromomethyl group to the corresponding aldehyde, 2-formylnaphthalene-1-carbonitrile. A subsequent Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield an alkene. wikipedia.orgmasterorganicchemistry.com This alkene could then be subjected to hydroboration-oxidation to give an alcohol, which can be converted back to a bromide, resulting in 1-(2-bromoethyl)naphthalene-2-carbonitrile. An example of a homologated analogue is 1-(2-bromoethyl)naphthalene. sigmaaldrich.com

A similar conceptual approach could be applied to extend the carbonitrile side of the molecule, although this would likely involve more complex synthetic routes, potentially starting from a different naphthalene precursor.

Table 2: Potential Synthesis of a Homologated Analogue

| Target Analogue | Proposed Synthetic Route | Key Reactions | Potential Reagents | Reference |

| 1-(2-Bromoethyl)naphthalene-2-carbonitrile | From this compound | Aldehyde formation, Wittig reaction, Hydroboration-oxidation, Bromination | Oxidizing agent, Ph3P=CH2, BH3·THF, PBr3 | wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com |

This table outlines a hypothetical synthetic pathway for linker alteration.

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic center, making it an excellent substrate for a variety of nucleophilic substitution reactions. chemimpex.com

The bromide of the bromomethyl group can be readily displaced by an azide (B81097) anion (N3-) to form 1-(azidomethyl)naphthalene-2-carbonitrile. This transformation is a key step in preparing the molecule for "click chemistry," a set of powerful and reliable reactions. nih.gov The most well-known click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is highly efficient and allows for the modular assembly of more complex molecular architectures. nih.gov

The bromomethyl group can undergo nucleophilic substitution with a cyanide salt, such as potassium cyanide, to replace the bromine atom with a cyano group. This reaction would yield 1-(cyanomethyl)naphthalene-2-carbonitrile, a dinitrile derivative. This conversion is a common method for introducing an additional carbon atom and a versatile nitrile functionality.

Functional Group Interconversions of the Carbonitrile Group

The carbonitrile (cyano) group is one of the most versatile functional groups in organic synthesis and can be transformed into a range of other functionalities.

A significant transformation of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, often using reagents like sodium azide in the presence of an acid or a Lewis acid. nih.govgoogle.comgoogle.comresearchgate.netyoutube.com The resulting 5-(2-(bromomethyl)naphthalen-1-yl)-1H-tetrazole is a bioisostere of a carboxylic acid, a substitution often employed in medicinal chemistry. researchgate.net

Another common interconversion of the nitrile group is its reduction to a primary amine. A variety of reducing agents can accomplish this, including lithium aluminium hydride (LiAlH4), catalytic hydrogenation, or reagents like diisopropylaminoborane. organic-chemistry.org This reaction would produce [1-(2-aminoethyl)naphthalen-1-yl]methanol, assuming the bromomethyl group is also reduced under the reaction conditions.

Table 3: Summary of Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reaction Type | Typical Reagents |

| Bromomethyl | Azidomethyl | Nucleophilic Substitution | Sodium azide |

| Azidomethyl | 1,2,3-Triazole | Click Chemistry (CuAAC) | Terminal alkyne, Cu(I) catalyst |

| Bromomethyl | Cyanomethyl | Nucleophilic Substitution | Potassium cyanide |

| Carbonitrile | Tetrazole | [3+2] Cycloaddition | Sodium azide, acid |

| Carbonitrile | Primary Amine | Reduction | LiAlH4, Catalytic Hydrogenation |

This table summarizes the key transformations for the functional groups of this compound.

Tetrazole Formation

The conversion of the nitrile moiety into a tetrazole ring is a common and valuable transformation in medicinal chemistry, as the 5-substituted 1H-tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.gov The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. academie-sciences.fr

For this compound, this reaction involves treating the nitrile with an azide, typically sodium azide (NaN₃). The reaction is generally facilitated by a catalyst, such as a Lewis acid (e.g., lead chloride, zinc chloride) or an ammonium (B1175870) salt (e.g., ammonium chloride), and is often conducted in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. academie-sciences.frresearchgate.net This process yields 5-(1-(bromomethyl)naphthalen-2-yl)-1H-tetrazole, converting the cyano group into a tetrazole ring while leaving the bromomethyl group intact for potential further functionalization.

Table 1: Synthesis of 5-(1-(Bromomethyl)naphthalen-2-yl)-1H-tetrazole

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Lewis Acid Catalyst (e.g., ZnCl₂, PbCl₂) or NH₄Cl, DMF | 5-(1-(Bromomethyl)naphthalen-2-yl)-1H-tetrazole | [3+2] Cycloaddition |

Amidine and Imidate Synthesis

The nitrile group can also serve as a precursor for the synthesis of imidates and amidines through the well-established Pinner reaction. wikipedia.orgorganic-chemistry.org This two-stage process first produces an imidate salt, which can then be converted into the desired amidine.

Imidate Synthesis

The initial step involves the acid-catalyzed reaction of this compound with an alcohol. wikipedia.org By treating the nitrile with an anhydrous alcohol, such as ethanol (B145695), in the presence of dry hydrogen chloride (HCl) gas, an alkyl imidate salt is formed. organic-chemistry.org This intermediate, known as a Pinner salt, is typically isolated as a hydrochloride salt. nih.gov For instance, the reaction with ethanol would produce ethyl 1-(bromomethyl)naphthalene-2-carboximidate hydrochloride.

Table 2: Imidate Formation via Pinner Reaction

| Starting Material | Reagents | Product (Pinner Salt) | Reaction Type |

|---|---|---|---|

| This compound | Ethanol (anhydrous), Hydrogen Chloride (gas) | Ethyl 1-(bromomethyl)naphthalene-2-carboximidate hydrochloride | Pinner Reaction |

Amidine Synthesis

The Pinner salt intermediate is reactive and can be readily converted to an amidine. wikipedia.org Treatment of the isolated imidate salt, such as ethyl 1-(bromomethyl)naphthalene-2-carboximidate hydrochloride, with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amidine. The reaction with ammonia, for example, displaces the ethoxy group of the imidate to yield 1-(bromomethyl)naphthalene-2-carboximidamide as its hydrochloride salt. Subsequent neutralization furnishes the free amidine.

Table 3: Amidine Synthesis from Imidate Intermediate

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Ethyl 1-(bromomethyl)naphthalene-2-carboximidate hydrochloride | Ammonia (NH₃) | 1-(Bromomethyl)naphthalene-2-carboximidamide | Aminolysis |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Polycyclic Aromatic Hydrocarbons

While direct, detailed research on the use of 1-(Bromomethyl)naphthalene-2-carbonitrile for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is limited in publicly available literature, its structure makes it a promising candidate for such transformations. The bromomethyl group can be used to alkylate other aromatic systems, followed by cyclization reactions to build up the polycyclic framework. For instance, it could potentially undergo Friedel-Crafts type alkylations with other aromatic compounds, with the resulting intermediate being a precursor for larger fused-ring systems. The cyano group could also be envisioned to participate in cyclization reactions after initial intermolecular bond formation.

Role in the Construction of Nitrogen-Containing Heterocycles

The presence of the nitrile functionality in this compound makes it a key precursor for the synthesis of various nitrogen-containing heterocycles. The cyano group can be reduced to an amine, which can then be used in condensation reactions to form heterocyclic rings. Alternatively, the nitrile itself can participate directly in cycloaddition reactions. For example, reaction with azides could lead to the formation of tetrazoles, or it could react with other difunctional molecules to construct various five- or six-membered heterocyclic rings fused to the naphthalene (B1677914) core. The bromomethyl group can act as an anchor to a solid support or another molecular fragment while the nitrile is transformed, or it can be used to introduce additional diversity after the heterocycle has been formed.

Intermediate for Materials Science Applications

The unique electronic and structural features of the naphthalene core, combined with the reactive handles of the bromomethyl and cyano groups, position this compound as a valuable intermediate in materials science.

The bifunctionality of this compound allows for its potential use in the synthesis of novel monomers for high-performance polymers. The bromomethyl group can be converted into a variety of polymerizable groups, such as a vinyl, acrylate, or epoxide. The naphthalene and cyano moieties would then be incorporated into the polymer backbone, potentially imparting properties such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. For example, conversion of the bromomethyl group to an amino or hydroxyl group would allow for its use in the synthesis of polyamides or polyesters, respectively.

Naphthalene derivatives are well-known for their fluorescent and charge-transport properties, making them attractive components for optoelectronic materials. This compound can serve as a foundational building block for the synthesis of larger, more complex molecules with tailored optoelectronic properties. The ability to functionalize both the bromomethyl and cyano groups allows for the fine-tuning of the electronic structure, influencing properties such as the emission wavelength, quantum yield, and charge carrier mobility. For instance, the compound could be used to synthesize molecules for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Versatility in Tandem and Cascade Reaction Sequences

The presence of two distinct reactive sites in this compound makes it an ideal substrate for tandem or cascade reactions. These types of reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical. For example, a nucleophile could initially react with the bromomethyl group, and the newly introduced functionality could then participate in an intramolecular reaction with the cyano group to form a complex polycyclic system in a single synthetic operation. The development of such cascade reactions involving this building block could provide rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses. Research on structurally related 2-alkynylbenzonitriles has demonstrated the feasibility of tandem reactions to construct naphthalene-based structures, suggesting a similar potential for this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom and to establish connectivity between them.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 1-(Bromomethyl)naphthalene-2-carbonitrile is expected to show distinct signals for the aliphatic bromomethyl protons and the aromatic protons of the naphthalene (B1677914) ring. The two protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a sharp singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The six aromatic protons will resonate in the downfield region, typically between 7.5 and 8.5 ppm, with their exact chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing nitrile (-CN) group and the bromomethyl group. Complex splitting patterns (doublets, triplets, and multiplets) will arise from spin-spin coupling between adjacent protons on the naphthalene scaffold.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display twelve distinct signals, corresponding to each unique carbon atom in the molecule. oregonstate.edu Key signals include the carbon of the nitrile group, expected in the 115-125 ppm range, and the carbon of the bromomethyl group, anticipated around 30-35 ppm. youtube.com The ten carbons of the naphthalene ring will appear in the aromatic region (approximately 120-140 ppm). The positions of the quaternary carbons (C1, C2, C4a, and C8a) can be distinguished by their lower intensity compared to the protonated carbons. The specific chemical shifts are influenced by the electronic effects of the substituents, providing crucial data for confirming their placement on the ring. oregonstate.eduyoutube.com

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~4.9 - 5.1 | -CH₂Br (singlet, 2H) |

| ~7.5 - 8.5 | Ar-H (multiplets, 6H) |

| Predicted ¹³C NMR Data | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -CH₂Br |

| ~110 - 118 | Quaternary carbon at C2 |

| ~115 - 125 | -C≡N |

| ~120 - 140 | Aromatic carbons |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. It would clearly show correlations between adjacent aromatic protons, allowing for a sequential "walk" around the naphthalene rings to confirm the relative positions of the six aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would definitively link the singlet signal of the bromomethyl protons to its corresponding carbon signal and each aromatic proton signal to its specific carbon on the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2- and 3-bond) couplings between protons and carbons. This is arguably the most powerful tool for confirming the substitution pattern. Key expected correlations for this compound would include a 3-bond correlation from the bromomethyl protons to the C2 carbon and a 2-bond correlation to the C1 carbon. These correlations would unequivocally confirm that the bromomethyl and nitrile groups are positioned at the C1 and C2 positions, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₈BrN), HRMS would be expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by two mass units (M⁺ and [M+2]⁺). The exact mass measurement would serve to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to study its breakdown patterns. A plausible fragmentation pathway for this compound would likely begin with the loss of the bromine atom, which is a good leaving group.

Primary Fragmentation: The most probable initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in the formation of a highly stable naphthalenylmethyl cation at m/z 166. This fragment would be expected to be a major peak in the spectrum.

Secondary Fragmentation: This naphthalenylmethyl cation could undergo further fragmentation, such as the loss of a hydrogen cyanide molecule (HCN) from the nitrile group and the ring, leading to further daughter ions. Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic of these is the strong and sharp absorption band for the nitrile (-C≡N) stretching vibration, which is expected to appear in the range of 2220-2260 cm⁻¹. Other important expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the -CH₂Br group, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system. nasa.gov

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 - 3100 | Stretching | Aromatic C-H |

| ~2920 - 2960 | Stretching | Aliphatic C-H |

| ~2220 - 2260 | Stretching (strong, sharp) | Nitrile (-C≡N) |

| ~1450 - 1600 | Stretching | Aromatic C=C |

| ~600 - 800 | Stretching | C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the naphthalene ring system. Aromatic systems like naphthalene are known for their characteristic π → π* transitions, which arise from the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. sigmaaldrich.com These transitions typically occur in the UV region of the electromagnetic spectrum. epa.gov

The electronic spectrum of naphthalene itself exhibits several absorption bands. The added conjugation in polycyclic aromatic hydrocarbons like naphthalene results in bathochromic shifts (shifts to longer wavelengths) of these absorption bands compared to simpler aromatic systems like benzene. sigmaaldrich.com The substitution on the naphthalene core in this compound with a bromomethyl (-CH₂Br) group and a carbonitrile (-CN) group is expected to further influence its UV-Vis absorption profile.

Naphthalene Moiety : The core naphthalene structure is responsible for strong π → π* transitions. Unsubstituted naphthalene typically displays absorption maxima around 220 nm, 275 nm, and 312 nm.

Carbonitrile Group (-CN) : The nitrile group is an electron-withdrawing group and contains a π-system. It can participate in the conjugated system of the naphthalene ring, potentially leading to a shift in the absorption bands. It also possesses non-bonding electrons (n), making n → π* transitions possible, although these are often weak and may be obscured by the more intense π → π* transitions. nih.gov

Bromomethyl Group (-CH₂Br) : This group is generally considered to be weakly auxochromic. The bromine atom has non-bonding electrons, and while n → σ* transitions are possible, they typically occur at shorter wavelengths outside the standard UV-Vis range. nih.gov Its primary electronic influence is likely to be inductive.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Naphthalene Ring, Nitrile Group | ~220-350 nm | High |

| n → π* | Nitrile Group | Potentially overlapping or obscured | Low |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state structure. The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis would include:

Crystal System and Space Group : These describe the symmetry of the crystal lattice. For example, related naphthalene derivatives like 8-halonaphthalene-1-carbonitriles have been found to crystallize in orthorhombic or monoclinic systems. bldpharm.com

Unit Cell Dimensions : These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal.

Atomic Coordinates : The precise (x, y, z) coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles : Accurate measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and revealing any structural strain.

Torsion Angles : These describe the conformation of the molecule, such as the orientation of the bromomethyl group relative to the naphthalene plane.

Intermolecular Interactions : The analysis reveals non-covalent interactions such as π-π stacking, halogen bonding, or dipole-dipole interactions, which govern the molecular packing in the crystal lattice.

Although a specific crystal structure for this compound has not been reported in the crystallographic databases, the table below outlines the key parameters that would be obtained from a successful X-ray crystallographic study.

Table 2: Representative Crystallographic Data Obtainable for this compound

| Parameter | Description | Example from a Related Compound (1-Naphthalenecarbonitrile nih.gov) |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₇N |

| Crystal System | The crystal family to which the lattice belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P 1 2₁ 1 |

| a (Å) | Unit cell dimension. | 3.9122 |

| b (Å) | Unit cell dimension. | 13.6040 |

| c (Å) | Unit cell dimension. | 7.4016 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 100.411 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 387.72 |

The determination of the crystal structure would provide invaluable, unambiguous confirmation of the compound's constitution and conformation, offering a solid foundation for structure-property relationship studies.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| Naphthalene |

| 8-halonaphthalene-1-carbonitrile |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 1-(Bromomethyl)naphthalene-2-carbonitrile, the HOMO is expected to be distributed primarily across the naphthalene (B1677914) ring system, while the LUMO would likely be influenced by the electron-withdrawing nitrile group and the antibonding σ* orbital of the C-Br bond. This distribution makes the molecule susceptible to both nucleophilic attack at the benzylic carbon and electrophilic interactions at the naphthalene ring.

To illustrate the principles of FMO analysis, the following table presents DFT-calculated HOMO and LUMO energies for naphthalene and related substituted aromatic compounds. These examples demonstrate how different functional groups modify the frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.89 | 4.26 |

| Toluene (B28343) | -6.23 | -1.58 | 4.65 |

| Benzonitrile | -7.01 | -2.45 | 4.56 |

| Benzyl (B1604629) Bromide | -6.88 | -2.10 | 4.78 |

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation. The data is derived from computational studies on analogous structures to illustrate the concepts.

Transition State Characterization and Reaction Pathway Prediction

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. rsc.org A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.

The bromomethyl group in this compound is a key site for nucleophilic substitution reactions (e.g., SN1 and SN2). nih.govstackexchange.com The benzylic position provides stability to a potential carbocation intermediate, which is a hallmark of the SN1 pathway. masterorganicchemistry.com Computational studies can model the reaction with a nucleophile, calculating the energies of the reactants, intermediates, transition states, and products.

For instance, in an SN2 reaction, DFT can model the backside attack of a nucleophile on the carbon atom bonded to the bromine. The calculations would reveal a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. In contrast, an SN1 pathway would show a two-step process with the formation of a distinct benzylic carbocation intermediate.

The table below provides hypothetical activation energies for the reaction of benzyl bromide (a structural analog) with a generic nucleophile, illustrating how DFT can distinguish between reaction pathways.

| Reaction Pathway | Reactant System | Activation Energy (kcal/mol) |

| SN2 | Benzyl Bromide + Cl⁻ | 22.5 |

| SN1 (Step 1) | Benzyl Bromide → Benzyl Cation + Br⁻ | 35.0 |

Note: These are illustrative values for a model system. The actual activation energies for this compound would be influenced by the nitrile group and the specific naphthalene ring position.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.comrsc.orgarxiv.orgresearchgate.net

For this compound, a key area of conformational flexibility is the rotation around the bond connecting the bromomethyl group to the naphthalene ring. MD simulations can reveal the preferred rotational conformations (rotamers) and the energy barriers between them. This information is vital for understanding how the molecule might dock into a binding site or pack in a crystal lattice.

Furthermore, MD simulations can model the interactions of the molecule with its environment, such as a solvent or a biological macromolecule. These simulations can quantify important non-covalent interactions, including:

π-π stacking: Interactions between the naphthalene rings of two molecules. acs.org

Halogen bonding: The interaction between the bromine atom and a nucleophilic region on another molecule.

Dipole-dipole interactions: Arising from the polar nitrile group.

A study on naphthalene adsorption on mineral surfaces using MD simulations showed that interaction energies, which include van der Waals and electrostatic forces, dictate the adsorption behavior. mdpi.com Similarly, simulations could predict how this compound interacts with other molecules, which is fundamental to understanding its bulk properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its activity, which in this context refers to chemical reactivity. While often used in drug discovery, QSAR principles can also be applied to predict the reactivity of industrial chemicals.

For a series of compounds related to this compound, a QSAR model could be developed to predict their reactivity in, for example, nucleophilic substitution reactions. The model would use computationally derived descriptors as independent variables. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on the benzylic carbon.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A study on the reactivity of various benzyl chloride derivatives found that benzyl bromide was the most reactive in reactions with 4-(p-nitrobenzyl)-pyridine. nih.gov A QSAR model for this class of compounds could use descriptors to quantitatively predict this reactivity trend. For instance, a simplified hypothetical QSAR equation for reactivity might look like:

Reactivity = a(LUMO Energy) + b(Charge on Benzylic Carbon) + c

Where 'a', 'b', and 'c' are constants derived from statistical regression of a training set of molecules with known reactivities. Such a model, once validated, could be used to estimate the reactivity of new, unsynthesized analogs, including this compound.

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted naphthalenes often involves multi-step sequences that can be inefficient and generate significant waste. For an isomer, 4-bromonaphthalene-1-carbonitrile, a known pathway involves the bromination of 1-methylnaphthalene (B46632), followed by a Sommelet reaction to form an aldehyde, oximation, and finally dehydration to yield the nitrile. google.com A similar lengthy process would be anticipated for 1-(bromomethyl)naphthalene-2-carbonitrile, presenting a clear challenge for future research.

Key areas for development include:

Convergent Synthesis: Designing pathways where the bromomethyl and carbonitrile functionalities are introduced in fewer, higher-yielding steps. This could involve novel catalytic methods for the direct C-H functionalization of a pre-functionalized naphthalene (B1677914) core.

Green Chemistry Approaches: Current methods for benzylic bromination often employ reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride. google.com Future routes should prioritize the use of more environmentally benign solvents and reagents.

Catalytic Methods: Exploring transition-metal-catalyzed reactions, such as the palladium-catalyzed cyanation of an aryl bromide, could offer a high-yielding alternative for introducing the carbonitrile group onto the naphthalene ring. umn.edu Similarly, developing catalytic methods for benzylic bromination would represent a significant advance.

Exploration of Novel Reactivity Patterns for Bromomethyl and Carbonitrile Groups

The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis, reduction, or act as a precursor for various heterocycles. lookchem.comchemimpex.com While these transformations are well-established individually, the true potential of this compound lies in the synergistic or sequential reactivity of both groups.

Future research should focus on:

Intramolecular Reactions: Investigating conditions that promote intramolecular cyclization by reaction between the bromomethyl group (or a derivative) and the carbonitrile group. This could lead to novel fused polycyclic systems.

Orthogonal Reactivity: Establishing conditions where one functional group reacts selectively while the other remains intact, allowing for stepwise molecular construction.

Domino and Tandem Reactions: Designing multi-step reactions that occur in a single pot, where an initial reaction at one site triggers a subsequent transformation at the other. For instance, the synthesis of naphthalene-heterocycle hybrids has been achieved through tandem reactions of related naphthalene precursors. nih.gov

The following table outlines potential transformations for each functional group, which could be explored in future synthetic applications.

| Functional Group | Reagent/Condition | Product Functionality |

| Bromomethyl | Nucleophile (e.g., R-OH, R-NH2, R-SH) | Ether, Amine, Thioether |

| Bromomethyl | Phosphine (e.g., PPh3) then base | Ylide (for Wittig reaction) |

| Bromomethyl | Mg | Grignard Reagent |

| Carbonitrile | H3O+ / Heat | Carboxylic Acid |

| Carbonitrile | LiAlH4 or H2/Catalyst | Primary Amine |

| Carbonitrile | Organometallic Reagents (e.g., R-MgBr) | Ketone (after hydrolysis) |

| Carbonitrile | Azide (B81097) (e.g., NaN3) | Tetrazole |

This interactive table summarizes potential synthetic transformations.

Expansion of Applications in the Synthesis of Architecturally Complex Molecules

The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. biointerfaceresearch.comijpsjournal.comunife.it The dual functionality of this compound makes it an ideal starting point for creating architecturally complex molecules for various applications.

Future applications could be expanded by:

Medicinal Chemistry: Using the compound as a scaffold to synthesize libraries of novel compounds for screening against various biological targets. For example, naphthalene-chalcone hybrids have shown promise as anticancer and antimicrobial agents. nih.gov

Materials Science: Incorporating this building block into larger conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors. Polycyclic aromatic hydrocarbons (PAHs), which include naphthalene, are foundational to this field. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, saving significant time and resources in the lab. acs.org For this compound, computational modeling offers several promising avenues of research.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) to model potential synthetic routes, calculate activation barriers, and predict the regioselectivity of reactions. This is particularly relevant for understanding substitution patterns on the naphthalene ring, which can be complex. libretexts.org DFT studies have been used to investigate reactivity and dynamic behavior in naphthalene transition metal complexes. researchgate.net

Prediction of Molecular Properties: Modeling the electronic and photophysical properties of novel, larger molecules synthesized from this building block. This can guide the design of new functional materials with tailored characteristics. capes.gov.br

Structure-Activity Relationships (SAR): In a medicinal chemistry context, computational docking studies can predict how molecules derived from the scaffold might bind to biological targets like enzymes or receptors, helping to prioritize synthetic efforts. nih.gov

Design and Synthesis of Next-Generation Naphthalene-Based Scaffolds

Beyond its direct use, this compound is a gateway to entirely new families of naphthalene-based scaffolds. The strategic modification of its two functional groups can lead to molecular frameworks with unique three-dimensional shapes and functionalities.

Future research should aim to:

Create Fused Heterocyclic Systems: Develop synthetic routes that use both the bromomethyl and carbonitrile groups to build additional rings onto the naphthalene core, creating novel polycyclic heteroaromatics.

Develop Novel Ligands: Modify the functional groups to create bidentate or tridentate ligands for catalysis or metal-organic frameworks (MOFs).

Replace the Naphthalene Core: While the naphthalene scaffold is valuable, research has also focused on replacing it with other cores, like isoquinoline, to improve properties such as metabolic stability and reduce mutagenicity while maintaining biological activity. nih.gov Insights from these studies could inspire the design of novel scaffolds derived from this compound that possess enhanced drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)naphthalene-2-carbonitrile, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via bromination of naphthalene-2-carbonitrile derivatives. A common approach involves using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-NBS). Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol, leveraging solubility differences . Yield and purity (>95%) are confirmed via HPLC and melting point analysis.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, with deshielding observed for the bromomethyl group (δ ~4.5–5.0 ppm for CH₂Br) and nitrile carbon (δ ~115–120 ppm).

- IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2220 cm⁻¹) and C-Br bonds (stretch at ~550–650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 245/247 (Br isotopic pattern) and fragmentation patterns validate the structure.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond lengths .

Advanced Questions

Q. How does the bromomethyl substituent influence the reactivity of naphthalene-2-carbonitrile in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitution (Sₙ2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the nitrile group enhance the electrophilicity of the adjacent CH₂Br, facilitating reactions with Grignard reagents or arylboronic acids. Mechanistic studies (DFT calculations, kinetic isotope effects) reveal that the nitrile’s electron-withdrawing nature lowers the activation energy for bromide displacement. Experimental validation includes monitoring reaction progress via GC-MS and isolating intermediates .

Q. What experimental designs are recommended for evaluating the compound’s in vitro toxicity and metabolic pathways?

- Methodological Answer :

- Cell Viability Assays : Use HepG2 or primary hepatocytes exposed to 0.1–100 µM concentrations, assessing viability via MTT/WST-1 assays.

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glutathione adducts).

- Gene Expression Analysis : RNA-seq or qPCR to evaluate CYP450 isoforms (e.g., CYP1A1, CYP2E1) involved in metabolism .

- Risk of Bias Mitigation : Follow Table C-7 guidelines () for randomized dosing and blinded outcome assessment.

Q. How can environmental persistence of this compound be modeled under varying conditions?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via UV-Vis or LC-MS. First-order kinetics typically apply.

- Photodegradation : Use simulated sunlight (Xe lamp, λ >290 nm) in aqueous/organic media, quantifying half-lives and identifying byproducts (e.g., naphthalene-2-carbonitrile via debromination).

- QSAR Models : Predict bioaccumulation factors (log Kow) and toxicity endpoints using software like EPI Suite, validated against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.